molecular formula C18H11NO6S2 B2745570 (Z)-5-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid CAS No. 872696-46-3

(Z)-5-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid

Cat. No. B2745570
CAS RN: 872696-46-3
M. Wt: 401.41
InChI Key: VGRLLQCDIPPIMD-UUASQNMZSA-N
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Description

(Z)-5-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid is a useful research compound. Its molecular formula is C18H11NO6S2 and its molecular weight is 401.41. The purity is usually 95%.
BenchChem offers high-quality (Z)-5-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-5-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Pathways and Chemical Reactions

Reactions of 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides yield compounds with potential for further chemical modifications, showcasing the synthetic utility of thiazolidine derivatives in creating complex molecular architectures (Kandeel & Youssef, 2001).

Antimicrobial Activity

Synthesis and evaluation of thiazolidin derivatives, including those similar to the query compound, have shown promising antimicrobial properties. For instance, a series of (Z)-2-((5-(4-hydroxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino) acids and their derivatives displayed good to moderate activity against various bacterial strains, highlighting the antimicrobial potential of these compounds (PansareDattatraya & Devan, 2015).

Anticancer Activity

Several studies have evaluated the anticancer potential of thiazolidinone derivatives. Notably, novel 4-thiazolidinones containing the benzothiazole moiety were found to exhibit significant anticancer activity in vitro, suggesting their application in cancer therapy (Havrylyuk et al., 2010).

Other Biological Activities

Benzothiazole derivatives of thiazolidinediones (TZD), closely related to the query compound, were synthesized and evaluated for their activity on peroxisome proliferator-activated receptor (PPAR) subtypes, showing potential as drug candidates for diabetes (Jeon et al., 2006). Additionally, benzothiazoline derivatives were studied for their Ca2+ antagonistic activity, indicating their utility in cardiovascular disorders (Yamamoto et al., 1988).

properties

IUPAC Name

5-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO6S2/c20-12-3-2-10(7-11(12)17(22)23)19-16(21)15(27-18(19)26)6-9-1-4-13-14(5-9)25-8-24-13/h1-7,20H,8H2,(H,22,23)/b15-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRLLQCDIPPIMD-UUASQNMZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)C4=CC(=C(C=C4)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C(=O)N(C(=S)S3)C4=CC(=C(C=C4)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-hydroxybenzoic acid

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